N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a synthetic small molecule characterized by a pyrimido[5,4-b]indol-4-one core fused with a propanamide linker and a 3,4-dimethoxyphenethyl moiety. The 3,4-dimethoxy substitution on the phenyl ring enhances lipophilicity and may influence binding interactions with biological targets, such as kinases or G-protein-coupled receptors. The pyrimidoindol scaffold is notable for its planar heterocyclic structure, which facilitates π-π stacking interactions in enzymatic binding pockets .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-30-18-8-7-15(13-19(18)31-2)9-11-24-20(28)10-12-27-14-25-21-16-5-3-4-6-17(16)26-22(21)23(27)29/h3-8,13-14,26H,9-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOGTXZLRYOXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenethylamine with a suitable acylating agent to form the intermediate amide. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final pyrimidoindole structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide exhibit potent anticancer activities. The pyrimidine and indole moieties are known to interact with various cellular targets involved in cancer progression. For instance:
- Mechanism of Action : These compounds may inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways that are crucial for tumor growth and survival.
- Case Study : In vitro studies demonstrated that derivatives of this compound induce apoptosis in cancer cell lines by activating caspase pathways .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. The presence of the pyrimidine structure is often associated with enhanced antimicrobial activity.
- Research Findings : A study reported that derivatives of similar structures displayed significant inhibition against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties.
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and reduce inflammation-related signaling pathways.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Studies suggest moderate bioavailability due to its lipophilic nature.
- Toxicity Profile : Preliminary toxicity assessments indicate that it has a favorable safety profile; however, further studies are needed to fully characterize its toxicological effects .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that yield various derivatives with potentially enhanced biological activities.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with five analogs sharing the pyrimido[5,4-b]indol core or analogous functional groups. Key differences in substituents, molecular weight, and functional groups are highlighted.
2-(3-Benzyl-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Structural Differences :
- Replaces the propanamide chain with an acetamide linker.
- Introduces a benzyl group at the pyrimidoindol 3-position and an 8-fluoro substituent.
- Fluorine at C8 enhances electronegativity, improving hydrogen-bonding capacity with target enzymes .
- Molecular Weight : 486.503 g/mol .
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Structural Differences :
- Features a sulfanyl (S-) bridge between the pyrimidoindol and acetamide.
- Substitutes the 3,4-dimethoxyphenethyl group with a 4-ethylphenyl moiety.
- Reduced methoxy substitution (single methoxy at phenyl) decreases lipophilicity .
- Molecular Weight : ~536.70 g/mol .
N-[2-(4-Chlorophenyl)ethyl]-3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
- Structural Differences :
- Replaces 3,4-dimethoxyphenyl with a 4-chlorophenyl group.
- Adds an 8-fluoro substituent to the pyrimidoindol core.
- Fluorine at C8 may enhance metabolic stability compared to the non-fluorinated target compound .
- Molecular Weight : ~503 g/mol (estimated) .
2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide
- Structural Differences :
- Substitutes the propanamide chain with a thioacetamide group.
- Includes a methyl group at the pyrimidoindol 3-position.
- Impact: The thioether linkage may reduce solubility in aqueous environments.
- Molecular Weight: Not explicitly stated; estimated ~400–450 g/mol .
3-(3,4,5-Trimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide
- Structural Differences :
- Replaces the pyrimidoindol core with an imidazole-pyridine hybrid.
- Features a 3,4,5-trimethoxyphenyl group instead of 3,4-dimethoxyphenethyl.
- Impact :
- Molecular Weight : 522.60 g/mol .
Comparative Data Table
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula: C24H26N4O4
- Molecular Weight: 430.49 g/mol
- IUPAC Name: this compound
- CAS Registry Number: 6275-29-2
Structure
The compound features a complex structure that includes a dimethoxyphenyl group and a pyrimidine-indole moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : The compound has been investigated for its potential anticancer properties. Similar structures have shown inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar functional groups have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
-
Antitumor Activity : A study evaluated the efficacy of related compounds against various cancer cell lines. For instance, derivatives with similar structural motifs showed IC50 values ranging from 0.28 µM to 49.85 µM against A549 lung cancer cells and HepG2 liver cancer cells .
Compound Cell Line IC50 (µM) Compound A A549 26 Compound B HepG2 0.74 Compound C MCF7 1.88 - Mechanistic Studies : Research involving the evaluation of pMAPK inhibition in liver and lung tissues indicated that similar compounds could effectively reduce pMAPK levels by up to 95% in treated animals . This suggests a promising pathway for targeting MAPK signaling in cancer therapy.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives:
- In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines with mechanisms involving apoptosis and autophagy .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds revealed favorable absorption and metabolism characteristics, indicating potential for clinical application .
Q & A
Q. What are the best practices for formulating this compound for long-term studies?
- Formulation Options :
- Solid Dispersion : Enhance solubility with polyvinylpyrrolidone (PVP).
- Lyophilization : Prepare stable lyophilized powders for storage.
- Quality Control : Monitor polymorphism via differential scanning calorimetry (DSC) to ensure batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
